molecular formula C5H9N B087234 Valeronitrile CAS No. 110-59-8

Valeronitrile

Cat. No. B087234
Key on ui cas rn: 110-59-8
M. Wt: 83.13 g/mol
InChI Key: RFFFKMOABOFIDF-UHFFFAOYSA-N
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Patent
US05466704

Procedure details

Hydrogen chloride gas was bubbled into a tared solution of valeronitrile (92.0 g, 1.08 mole) in absolute ethanol (64 ml, 1.08 mole) in a 1-liter round bottom flask cooled to 0° C. The flask was weighed periodically and hydrogen chloride gas bubbling was continued until the weight gain was greater than 39 g (1.08 mole). The mixture was then stoppered and stored at 0° C. for 6 days. Ether (650 mi) was then added (cold) and the mixture was stored at -30° C. for 24 hours. The resulting solid was collected on a buchner funnel, transferred quickly to a large beaker, triturated quickly with cold ether, and collected again on a buchner funnel. The solid was then dried in vacuum to give the title F compound as a free flowing white solid (95 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2](#[N:7])[CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]([OH:10])[CH3:9]>>[ClH:1].[CH2:8]([O:10][C:2](=[NH:7])[CH2:3][CH2:4][CH2:5][CH3:6])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
92 g
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
solid
Quantity
95 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen chloride gas bubbling
ADDITION
Type
ADDITION
Details
Ether (650 mi) was then added (cold)
WAIT
Type
WAIT
Details
the mixture was stored at -30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected on a buchner funnel
CUSTOM
Type
CUSTOM
Details
triturated quickly with cold ether
CUSTOM
Type
CUSTOM
Details
collected again on a buchner funnel
CUSTOM
Type
CUSTOM
Details
The solid was then dried in vacuum
CUSTOM
Type
CUSTOM
Details
to give the title F compound as

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
Smiles
Cl.C(C)OC(CCCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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